Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate
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Overview
Description
Benzyl N-[1-hydroxy-3-(thiophen-2-yl)propan-2-yl]carbamate is an organic compound that features a benzyl group, a thiophene ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-hydroxy-3-(thiophen-2-yl)propan-2-yl]carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-2-carboxaldehyde with a suitable reagent to form the intermediate 1-hydroxy-3-(thiophen-2-yl)propan-2-one.
Carbamate Formation: The intermediate is then reacted with benzyl isocyanate under controlled conditions to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-hydroxy-3-(thiophen-2-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.
Scientific Research Applications
Benzyl N-[1-hydroxy-3-(thiophen-2-yl)propan-2-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of benzyl N-[1-hydroxy-3-(thiophen-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-methylamine share structural similarities with benzyl N-[1-hydroxy-3-(thiophen-2-yl)propan-2-yl]carbamate.
Carbamate Compounds: Other carbamate compounds, such as benzyl carbamate and phenyl carbamate, also exhibit similar chemical properties.
Uniqueness
Benzyl N-[1-hydroxy-3-(thiophen-2-yl)propan-2-yl]carbamate is unique due to the combination of its benzyl, thiophene, and carbamate moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H17NO3S |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
benzyl N-(1-hydroxy-3-thiophen-2-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C15H17NO3S/c17-10-13(9-14-7-4-8-20-14)16-15(18)19-11-12-5-2-1-3-6-12/h1-8,13,17H,9-11H2,(H,16,18) |
InChI Key |
RUHWEQPOGOCGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CS2)CO |
Origin of Product |
United States |
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